molecular formula C25H23N3O4S B14136498 Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate CAS No. 1223888-85-4

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B14136498
CAS No.: 1223888-85-4
M. Wt: 461.5 g/mol
InChI Key: FBOPWVVXELXLHN-UHFFFAOYSA-N
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Description

Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-[(phenylamino)carbonyl]-2-pyridinyl]thio]acetate is unique due to its combination of functional groups and structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1223888-85-4

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 2-[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C25H23N3O4S/c1-4-32-19-12-10-17(11-13-19)23-20(14-26)25(33-15-21(29)31-3)27-16(2)22(23)24(30)28-18-8-6-5-7-9-18/h5-13H,4,15H2,1-3H3,(H,28,30)

InChI Key

FBOPWVVXELXLHN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)OC)C#N

Origin of Product

United States

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